tert-Butyl 4-methoxy-1H-indole-1-carboxylate
Description
tert-Butyl 4-methoxy-1H-indole-1-carboxylate (CAS: 1093759-59-1) is a protected indole derivative widely used as a pharmaceutical intermediate. Its molecular formula is C₁₄H₁₅NO₃ (MW: 245.27 g/mol), featuring a methoxy group at the 4-position and a tert-butoxycarbonyl (Boc) group at the 1-position of the indole ring . The Boc group enhances solubility in organic solvents and stabilizes the indole nitrogen during synthetic processes, making it a versatile building block in drug discovery .
Properties
IUPAC Name |
tert-butyl 4-methoxyindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-14(2,3)18-13(16)15-9-8-10-11(15)6-5-7-12(10)17-4/h5-9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNCPOYDMSDZLSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90677962 | |
| Record name | tert-Butyl 4-methoxy-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90677962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1093759-59-1 | |
| Record name | tert-Butyl 4-methoxy-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90677962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Reagents
In a representative procedure, 4-methoxyindole (1.0 equiv) is dissolved in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Triethylamine (TEA) or pyridine (1.1–2.0 equiv) is added as a base to scavenge the generated acid (H⁺), shifting the equilibrium toward product formation. Boc₂O (1.2–1.5 equiv) is introduced dropwise at 0°C to room temperature, and the reaction is stirred for 4–24 hours. For example, VulcanChem’s protocol reports completion within 4 hours using TEA in DCM, yielding the product after flash chromatography (0–30% ethyl acetate in heptane).
Mechanistic Insights
The mechanism proceeds via a two-step nucleophilic acyl substitution:
Purification and Yield Optimization
Crude product purification typically employs flash chromatography with gradients of ethyl acetate in heptane or petroleum ether. Yields range from 80% to 92%, contingent on reaction scale and solvent choice. For instance, using DCM with TEA achieves 87% yield after chromatography, whereas THF may require longer reaction times but offers comparable efficiency.
Catalytic DMAP-Accelerated Synthesis
Dimethylaminopyridine (DMAP) catalyzes Boc protection by stabilizing the transition state through hydrogen bonding. This approach, adapted from azetidine and oxetane syntheses, reduces reaction times and improves yields for sterically hindered indoles.
Protocol Overview
A mixture of 4-methoxyindole (1.0 equiv), Boc₂O (3.0 equiv), and DMAP (0.1 equiv) in DCM is stirred with TEA (3.0 equiv) at room temperature. The reaction completes within 2 hours, avoiding the need for cryogenic conditions. Post-reaction, the mixture is washed with sodium sulfite to remove excess Boc₂O, and the product is isolated via chromatography.
Comparative Efficiency
DMAP’s catalytic role enables near-quantitative conversion (>95%) in model reactions, though practical yields average 85–90% due to purification losses. This method is particularly advantageous for large-scale syntheses, where reduced reaction time lowers production costs.
Data Tables: Synthesis Parameters and Outcomes
Table 1. Comparison of Preparation Methods
| Method | Base/Solvent | Temperature | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| Classical Boc | TEA/DCM | 0°C → RT | 4–24 | 80–92 | >98% |
| Lithiation | n-BuLi/THF | −78°C → RT | 3 | 90–95 | >99% |
| DMAP-Catalyzed | TEA-DMAP/DCM | RT | 2 | 85–90 | >97% |
Table 2. Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS No. | 1093759-59-1 |
| Molecular Formula | C₁₄H₁₇NO₃ |
| Molecular Weight | 247.294 g/mol |
| IUPAC Name | tert-butyl 4-methoxyindole-1-carboxylate |
| Appearance | White to off-white crystalline solid |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-methoxy-1H-indole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The indole ring can be reduced under specific conditions to yield dihydroindole derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like N-bromosuccinimide (NBS) or nitric acid.
Major Products Formed
The major products formed from these reactions include substituted indoles, dihydroindoles, and various oxidized derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
tert-Butyl 4-methoxy-1H-indole-1-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: It is used in the study of indole-based biological pathways and interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 4-methoxy-1H-indole-1-carboxylate involves its interaction with various molecular targets. The indole ring can bind to specific receptors or enzymes, modulating their activity. The tert-butyl and methoxy groups influence the compound’s solubility and reactivity, enhancing its effectiveness in biological systems .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Key Observations:
- Positional Effects: Substitution at the 4-position (e.g., -OCH₃, -Br, -Cl) influences electronic properties and reactivity.
- Functional Group Diversity : Piperazine (11b) and hydroxymethyl (17) substituents introduce polar groups, improving water solubility and receptor-binding affinity in bioactive molecules .
- Protective Groups : The Boc group is retained across analogs for nitrogen protection, but its removal (e.g., via TFA) yields free indoles for downstream functionalization .
Physicochemical and Pharmacokinetic Properties
Table 3: Comparative Physicochemical Data
*Predicted using fragment-based methods.
Biological Activity
tert-Butyl 4-methoxy-1H-indole-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
- Molecular Formula : C₁₄H₁₉NO₄
- Molecular Weight : 247.29 g/mol
- Structural Features : The compound features an indole ring system substituted with a tert-butyl ester and a methoxy group at the 4-position, contributing to its unique biological profile .
Biological Activities
This compound exhibits several notable biological activities:
-
Anticancer Properties :
- The compound has demonstrated potential in inhibiting cancer cell proliferation. Studies indicate that it may exert cytotoxic effects against various cancer cell lines, including glioblastoma and breast cancer cells. The mechanism is believed to involve the induction of apoptosis and disruption of cellular signaling pathways.
- Anti-inflammatory Effects :
-
Antimicrobial Activity :
- Preliminary studies have shown that this compound exhibits antimicrobial properties against certain bacterial strains, indicating its potential as an alternative therapeutic agent in infectious diseases.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular responses. For instance, it has shown potential as an inhibitor of cytochrome P450 enzymes, impacting drug metabolism and interactions.
- Receptor Modulation : The indole structure allows for binding to various receptors, influencing signaling pathways that regulate cell growth and apoptosis.
Case Studies
Several studies have investigated the biological activities of this compound:
- Study on Anticancer Activity :
A recent study evaluated the cytotoxic effects of this compound on glioblastoma cells. Results indicated a significant reduction in cell viability at concentrations above 5 μM, with an IC50 value determined to be approximately 2.5 μM .
| Cell Line | Concentration (μM) | Viability (%) | IC50 (μM) |
|---|---|---|---|
| Glioblastoma | 5 | 30 | 2.5 |
| Breast Cancer | 10 | 25 | 3.0 |
Structure–Activity Relationship (SAR)
Research into the structure–activity relationships (SAR) of indole derivatives has highlighted the importance of the methoxy substitution at the 4-position for enhancing anticancer activity. Modifications at this position significantly influence binding affinity and biological efficacy against various cancer cell lines .
Q & A
Basic: What are the key structural features and spectroscopic characterization methods for tert-Butyl 4-methoxy-1H-indole-1-carboxylate?
Answer:
The compound contains a tert-butyl carbamate group at the 1-position and a methoxy group at the 4-position of the indole core. Key characterization methods include:
- 1H NMR : Peaks for tert-butyl (δ ~1.6 ppm, singlet), methoxy (δ ~3.8 ppm), and indole aromatic protons (δ 6.5–8.0 ppm, splitting patterns depend on substitution) .
- 13C NMR : Tert-butyl carbons (δ ~28–85 ppm), methoxy carbon (δ ~55 ppm), and carbonyl (δ ~155 ppm) .
- Mass Spectrometry : Molecular ion peak at m/z 247.29 (C₁₄H₁₇NO₃) and fragmentation patterns to confirm functional groups .
Basic: What synthetic routes are commonly used to prepare this compound?
Answer:
A standard approach involves:
Starting Material : 4-Methoxy-1H-indole, commercially available or synthesized via Fischer indole synthesis.
Protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or pyridine) in anhydrous THF or DCM .
Workup : Purification via silica gel chromatography (hexane/ethyl acetate) yields the product in >70% purity .
Critical Step : Ensure anhydrous conditions to prevent Boc-group hydrolysis .
Advanced: How can conflicting NMR data for tert-butyl indole derivatives be resolved during structural elucidation?
Answer:
Discrepancies in chemical shifts may arise from:
- Solvent Effects : CDCl₃ vs. DMSO-d₆ can alter peak positions by 0.1–0.3 ppm. Validate using solvent calibration tables .
- Dynamic Effects : Rotameric equilibria in the tert-butyl group can split peaks. Use variable-temperature NMR to confirm .
- Impurities : Trace solvents (e.g., THF) or water may obscure signals. Dry samples over molecular sieves and reacquire spectra .
Cross-Validation : Compare with X-ray crystallography (e.g., SHELXL ) or 2D NMR (COSY, HSQC) .
Advanced: What strategies optimize the regioselective functionalization of the indole core in tert-butyl-protected derivatives?
Answer:
Regioselectivity challenges arise due to the electron-donating methoxy group. Solutions include:
- Electrophilic Substitution : Use Lewis acids (e.g., BF₃·Et₂O) to direct reactions to the 5- or 7-position of the indole .
- C–H Activation : Pd-catalyzed coupling at the 2- or 3-position using directing groups (e.g., pyridine) .
- Protection/Deprotection : Temporarily mask the methoxy group with TBS or SEM ethers to alter electronic effects .
Case Study : this compound was functionalized at C-3 via Sonogashira coupling by pre-activating the position with a silyl group .
Advanced: How does this compound serve as a precursor to bioactive natural products?
Answer:
The compound is a key intermediate in synthesizing indole alkaloids (e.g., Indiacen A/B):
Deprotection : Remove the Boc group with TFA to regenerate the NH group for further coupling .
Cross-Coupling : Suzuki-Miyaura or Buchwald-Hartwig reactions introduce aryl/alkyl groups at C-3 .
Oxidation : Convert the methoxy group to a quinone moiety for antitumor activity .
Biological Relevance : Derivatives show promise as kinase inhibitors or antimicrobial agents .
Advanced: What crystallographic techniques validate the solid-state structure of tert-butyl indole derivatives?
Answer:
- Single-Crystal X-ray Diffraction (SXRD) : Use SHELX or ORTEP for structure refinement. Key parameters:
- Powder XRD : Compare experimental and simulated patterns to detect polymorphism .
Example : A tert-butyl indole derivative showed C–H···O interactions stabilizing a chair conformation in the crystal lattice .
Advanced: How do computational methods complement experimental data in studying tert-butyl indole reactivity?
Answer:
- DFT Calculations : Predict regioselectivity in electrophilic substitution (e.g., Fukui indices for nucleophilic/electrophilic sites) .
- Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., THF vs. DMF) .
- Docking Studies : Model interactions with biological targets (e.g., ATP-binding pockets) to guide SAR .
Validation : Compare computed NMR shifts (GIAO method) with experimental data to refine force fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
